molecular formula C17H17N3O2 B2774453 1-(1H-indol-3-yl)-3-(2-methoxybenzyl)urea CAS No. 922848-97-3

1-(1H-indol-3-yl)-3-(2-methoxybenzyl)urea

Cat. No. B2774453
CAS RN: 922848-97-3
M. Wt: 295.342
InChI Key: FSRAFKABRWBAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-yl)-3-(2-methoxybenzyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as IU1 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of deuterium-labeled derivatives like AR-A014418, which shares structural similarity with "1-(1H-indol-3-yl)-3-(2-methoxybenzyl)urea," has been reported. These compounds are significant for their potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. The labeled derivatives are particularly useful as internal standards for LC–MS analysis in pharmacokinetics studies (Liang et al., 2020).

Antitumor Activity

  • New indole derivatives containing pyrazoles have been synthesized, showing potential antitumor activity. These compounds were developed using a key intermediate that structurally resembles "1-(1H-indol-3-yl)-3-(2-methoxybenzyl)urea." The in-vitro testing of these compounds for tumor cell-growth inhibition highlights their significance in the development of new anticancer agents (Farghaly, 2010).

Pharmacological Applications

  • Compounds with a similar structure have been evaluated as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, contributing to research in potential antidepressants. These studies underscore the importance of such structural motifs in the design of new therapeutic agents with dual pharmacological profiles (Matzen et al., 2000).

Structural and Molecular Studies

  • The crystal structure and antitumor activities of compounds structurally related to "1-(1H-indol-3-yl)-3-(2-methoxybenzyl)urea" have been characterized, providing insights into their interaction with biological targets like CDK4 protein. Such studies are crucial for understanding the molecular basis of their biological activities (Hu et al., 2018).

Radiolabeling and Imaging Studies

  • The synthesis and evaluation of radiolabeled glycogen synthase kinase-3beta (GSK-3beta) inhibitors, such as AR-A014418, for PET studies highlight the application of these compounds in neuroimaging and the study of neurodegenerative diseases. Despite challenges in brain penetration, these efforts contribute to the development of diagnostic and therapeutic tools (Vasdev et al., 2005).

properties

IUPAC Name

1-(1H-indol-3-yl)-3-[(2-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-16-9-5-2-6-12(16)10-19-17(21)20-15-11-18-14-8-4-3-7-13(14)15/h2-9,11,18H,10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRAFKABRWBAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-yl)-3-(2-methoxybenzyl)urea

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